molecular formula C8H10ClF2N B2400157 3-Ethyl-2,6-difluoroaniline;hydrochloride CAS No. 2344679-36-1

3-Ethyl-2,6-difluoroaniline;hydrochloride

Cat. No.: B2400157
CAS No.: 2344679-36-1
M. Wt: 193.62
InChI Key: SINMUCNKKVJPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,6-difluoroaniline;hydrochloride is an organic compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62 g/mol. This compound has been extensively studied for its physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-difluoroaniline;hydrochloride typically involves the reaction of 3-ethyl-2,6-difluoroaniline with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow methodologies to optimize yield and reduce reaction times. For example, the Balz-Schiemann reaction, which involves diazotization and subsequent fluorination, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-difluoroaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroaniline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

3-Ethyl-2,6-difluoroaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-difluoroaniline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Ethyl-2-fluoroaniline: Contains only one fluorine atom, which can influence its chemical properties.

    3-Ethyl-2,6-dichloroaniline:

Uniqueness

3-Ethyl-2,6-difluoroaniline;hydrochloride is unique due to the presence of both ethyl and difluoro groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential for various applications.

Properties

IUPAC Name

3-ethyl-2,6-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-2-5-3-4-6(9)8(11)7(5)10;/h3-4H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINMUCNKKVJPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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